molecular formula C22H24N2O2 B273714 4-(Benzylamino)-3-(piperidinomethyl)coumarin

4-(Benzylamino)-3-(piperidinomethyl)coumarin

Katalognummer B273714
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: IIJZJENXWARXBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzylamino)-3-(piperidinomethyl)coumarin, also known as BAPC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a coumarin derivative that has both benzylamino and piperidinomethyl functional groups attached to it. BAPC has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

4-(Benzylamino)-3-(piperidinomethyl)coumarin has been used in various scientific research applications, including:
1. Fluorescent Probe: 4-(Benzylamino)-3-(piperidinomethyl)coumarin is a fluorescent probe that can be used to detect and visualize the presence of various biomolecules, such as proteins, nucleic acids, and lipids. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in various bioimaging studies.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in the development of potential therapeutic agents for various diseases, such as Alzheimer's disease and Parkinson's disease.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been shown to exhibit anticancer activity against various cancer cell lines, such as breast cancer and lung cancer. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in the development of potential anticancer agents.

Wirkmechanismus

The mechanism of action of 4-(Benzylamino)-3-(piperidinomethyl)coumarin is not fully understood. However, it is believed that 4-(Benzylamino)-3-(piperidinomethyl)coumarin exerts its effects through various mechanisms, such as:
1. Binding to Biomolecules: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can bind to various biomolecules, such as proteins and nucleic acids, and alter their structure and function.
2. Inhibition of Enzymes: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate binding.
3. Inducing Apoptosis: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis, or programmed cell death, in cancer cells by altering the expression of various genes and proteins involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(Benzylamino)-3-(piperidinomethyl)coumarin has various biochemical and physiological effects, including:
1. Fluorescence: 4-(Benzylamino)-3-(piperidinomethyl)coumarin exhibits strong fluorescence, which can be used to detect and visualize the presence of various biomolecules.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, which can lead to changes in biochemical pathways and physiological processes.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth and progression.

Vorteile Und Einschränkungen Für Laborexperimente

4-(Benzylamino)-3-(piperidinomethyl)coumarin has various advantages and limitations for lab experiments, including:
Advantages:
1. Fluorescent Probe: 4-(Benzylamino)-3-(piperidinomethyl)coumarin is a fluorescent probe that can be used to detect and visualize the presence of various biomolecules.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, which can lead to changes in biochemical pathways and physiological processes.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth and progression.
Limitations:
1. Toxicity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can be toxic to cells at high concentrations, which can limit its use in certain experiments.
2. Solubility: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has limited solubility in aqueous solutions, which can limit its use in certain experiments.
3. Stability: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can undergo degradation over time, which can affect its activity and reliability in experiments.

Zukünftige Richtungen

There are various future directions for research involving 4-(Benzylamino)-3-(piperidinomethyl)coumarin, including:
1. Development of Therapeutic Agents: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has shown potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Future research can focus on the development of 4-(Benzylamino)-3-(piperidinomethyl)coumarin-based drugs for these diseases.
2. Mechanistic Studies: Future research can focus on elucidating the exact mechanism of action of 4-(Benzylamino)-3-(piperidinomethyl)coumarin, which can provide insights into its effects on biochemical pathways and physiological processes.
3. Optimization of

Synthesemethoden

Future research can focus on optimizing the synthesis method of 4-(Benzylamino)-3-(piperidinomethyl)coumarin, which can lead to increased yield, purity, and reproducibility.

Eigenschaften

Produktname

4-(Benzylamino)-3-(piperidinomethyl)coumarin

Molekularformel

C22H24N2O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

4-(benzylamino)-3-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C22H24N2O2/c25-22-19(16-24-13-7-2-8-14-24)21(18-11-5-6-12-20(18)26-22)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-16H2

InChI-Schlüssel

IIJZJENXWARXBH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)NCC4=CC=CC=C4

Kanonische SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)NCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.